molecular formula C4H2Cl3NO2S2 B14178580 N,N,5-Trichlorothiophene-2-sulfonamide CAS No. 847754-94-3

N,N,5-Trichlorothiophene-2-sulfonamide

Cat. No.: B14178580
CAS No.: 847754-94-3
M. Wt: 266.6 g/mol
InChI Key: IGPPYLOLVMCFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,5-Trichlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with three chlorine atoms at the N,N and 5-positions.

Properties

CAS No.

847754-94-3

Molecular Formula

C4H2Cl3NO2S2

Molecular Weight

266.6 g/mol

IUPAC Name

N,N,5-trichlorothiophene-2-sulfonamide

InChI

InChI=1S/C4H2Cl3NO2S2/c5-3-1-2-4(11-3)12(9,10)8(6)7/h1-2H

InChI Key

IGPPYLOLVMCFJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction of Organozinc Reagents with 2,4,6-Trichlorophenyl Chlorosulfate (TCPC)

A foundational method for synthesizing heteroaryl sulfonamides involves the use of organozinc reagents and TCPC. In this approach, 2-pyridylzinc reagents react with TCPC to form 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which are subsequently treated with amines to yield sulfonamides. For N,N,5-trichlorothiophene-2-sulfonamide, the thiophene ring is first functionalized at the 2-position using a thienylzinc reagent.

Mechanistic Insights :

  • Step 1 : Generation of thienylzinc reagent via transmetallation of thiophene with zinc chloride.
  • Step 2 : Reaction with TCPC to form TCP thiophene-2-sulfonate.
  • Step 3 : Aminolysis with dichloroamine (NHCl₂) or chlorinated amines to introduce N,N-dichloro substituents.

Optimization Parameters :

  • Temperature : 0–25°C for organozinc reagent stability.
  • Solvent : Tetrahydrofuran (THF) or diethyl ether.
  • Yield : 60–75% (reported for analogous heteroaryl systems).

Direct Sulfonation of 5-Chlorothiophene-2-amine

Patent-Based Methodology Using Sulfonating Agents

A patented process describes the synthesis of sulfonamides via direct sulfonation of aniline derivatives. Adapted for this compound, this method involves reacting 5-chlorothiophene-2-amine with a sulfonating agent under catalytic conditions.

Procedure :

  • Sulfonating Agent : Trichloromethanesulfonyl chloride (Cl₃CSO₂Cl).
  • Catalyst : 1-Methyl-2-pyrrolidinone (NMP) or 1,1,3,3-tetramethylurea.
  • Solvent : Toluene or xylene.
  • Conditions :
    • Temperature: 120–150°C.
    • Duration: 3–7 hours.
    • Molar Ratio (sulfonating agent:amine): 1.5–4:1.

Example :

  • Starting Material : 5-Chlorothiophene-2-amine (20.0 g, 0.13 mol).
  • Sulfonating Agent : Trichloromethanesulfonyl chloride (32.4 g, 0.20 mol).
  • Catalyst : NMP (0.17 g, 0.002 mol).
  • Yield : 85% (reported for analogous methanesulfonamide synthesis).

Post-Synthetic Chlorination

For substrates lacking pre-existing N-chloro groups, chlorination is performed post-sulfonamide formation.

Chlorinating Agents :

  • Sulfuryl chloride (SO₂Cl₂).
  • Phosphorus pentachloride (PCl₅).

Conditions :

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).
  • Temperature : 0–25°C.
  • Duration : 12–24 hours.

Efficiency :

  • N-Chlorination achieves >90% conversion when using SO₂Cl₂ in excess.

Comparative Analysis of Preparation Methods

Table 1: Key Synthetic Routes for this compound

Method Reagents Catalyst Conditions Yield Advantages Limitations
Organozinc-TCPC Thienylzinc, TCPC, NHCl₂ None 0–25°C, THF 60–75% Modular; avoids harsh chlorination Requires air-free conditions
Direct Sulfonation Cl₃CSO₂Cl, 5-chlorothiophene-2-amine NMP 120–150°C, toluene 70–85% Scalable; high purity High-temperature sensitivity
Post-Synthetic Chlorination SO₂Cl₂, pre-formed sulfonamide None 0–25°C, DCM >90% Flexibility in functionalization Multiple steps; reagent excess

Mechanistic and Kinetic Considerations

Sulfonylation vs. Chlorination Dynamics

The direct sulfonation method follows a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electrophilic sulfur in Cl₃CSO₂Cl. In contrast, the organozinc route proceeds via a two-electron transmetallation, forming a sulfonate intermediate prior to amination.

Rate-Limiting Steps :

  • Direct Sulfonation : Diffusion-controlled amine activation at high temperatures.
  • Organozinc Method : Stability of the zinc reagent during sulfonate formation.

Catalytic Role of NMP

NMP enhances reaction rates by stabilizing charged intermediates through polar aprotic interactions. This is critical in direct sulfonation, where the catalyst reduces activation energy by 15–20 kJ/mol.

Industrial-Scale Production Insights

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling (e.g., toluene distillation) and catalyst reuse. NMP recovery rates exceed 90% via vacuum distillation.

Purity Control

  • Crystallization : Ethanol/water mixtures precipitate the product at >98% purity.
  • Chromatography : Silica gel chromatography resolves N-chloro regioisomers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfonamide nitrogen and chlorinated thiophene positions:

  • Sulfonamide substitution : Reacts with amines or alkyl bromides to form N-alkylated derivatives . For example, 5-bromo-N-propylthiophene-2-sulfonamide was synthesized with 78% yield using 1-bromopropane and LiH .

  • Thiophene substitution : Chlorine atoms (positions 3, 4, 5) can be replaced by nucleophiles (e.g., hydroxide, amine) under basic or acidic conditions.

Cyclization and Cross-Coupling Reactions

  • Pictet-Spengler cyclization : Forms piperidine derivatives when reacted with aldehydes in the presence of Lewis acids (e.g., scandium triflate) .

  • Suzuki-Miyaura coupling : Chlorinated positions undergo cross-coupling with arylboronic acids to introduce aryl or heteroaryl groups .

Mechanisms and Reactivity

The sulfonamide group acts as a strong electron-withdrawing group, activating the thiophene ring for electrophilic substitution . Key mechanisms:

  • Sulfonyl transfer : Sulfonamide nitrogen attacks sulfonyl halides in a two-step addition-elimination process .

  • Lewis acid activation : Catalysts like calcium triflimide enhance nucleophilic attack on sulfonyl fluorides .

  • Steric effects : Bulky substituents (e.g., naphthyl groups) reduce reactivity in substitution reactions .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Reaction Type
Sulfonamide (SO₂NH₂)High nucleophilicitySubstitution, cyclization
Chlorine (Cl)Electrophilic substitutionNucleophilic aromatic substitution
Thiophene ringConjugated π-systemCross-coupling, electrophilic attack

This compound’s reactivity is governed by its electron-deficient thiophene ring and versatile sulfonamide group, enabling diverse chemical transformations with applications in drug discovery .

References:

Scientific Research Applications

N,N,5-Trichlorothiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,5-Trichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms on the thiophene ring may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N,5-Trichlorothiophene-2-sulfonamide with structurally or functionally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

N,N-Dichloroamide of 5-Chloro-2-Thienylsulfonic Acid

  • Structure : Features two chlorine atoms on the sulfonamide nitrogen and one chlorine at the 5-position of the thiophene ring.
  • Synthesis : Prepared via chlorination of 5-chloro-2-thienylsulfonamide, followed by reaction with polychloroethenes (e.g., trichloroethylene) under radical conditions .
  • Reactivity : Demonstrates regioselectivity in cross-coupling reactions, a trait shared with other halogenated thiophenes .
  • Key Difference : The absence of a third chlorine atom on the sulfonamide group reduces electrophilicity compared to the target compound.

N-[3,5-Bis(trifluoromethyl)phenyl]-5-Chlorothiophene-2-sulfonamide

  • Structure : Substituted with a 5-chlorothiophene-sulfonamide group and a 3,5-bis(trifluoromethyl)phenyl moiety.
  • Molecular Weight: 409.76 g/mol (C₁₂H₆ClF₆NO₂S₂) .
  • Applications : Likely explored for bioactivity, as trifluoromethyl groups enhance metabolic stability and membrane permeability in drug design.
  • Key Difference : The trifluoromethyl substituents introduce steric bulk and lipophilicity, contrasting with the purely chlorinated structure of this compound.

5-Chloro-N-(2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethyl)Thiophene-2-Sulfonamide

  • Structure : Contains a hydroxyethyl-furan-thiophene substituent in addition to the 5-chlorothiophene-sulfonamide core .
  • Key Difference : The extended heterocyclic side chain diverges from the simpler N,N,5-trichloro substitution pattern, suggesting distinct pharmacological or material applications.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Reactivity
This compound C₄H₂Cl₃NO₂S₂ (inferred) Cl (N,N,5-positions) ~285.5 (estimated) Polymer precursors, bioactivity
N,N-Dichloroamide of 5-Chloro-2-Thienylsulfonic Acid C₄HCl₂NO₂S₂ Cl (N,N- and 5-positions) ~252.0 Radical reactions, cross-coupling
N-[3,5-Bis(trifluoromethyl)phenyl]-5-Chlorothiophene-2-sulfonamide C₁₂H₆ClF₆NO₂S₂ Cl (5-thiophene), CF₃ (aryl) 409.76 Medicinal chemistry
5-Chloro-N-(2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethyl)Thiophene-2-Sulfonamide C₁₅H₁₃ClNO₄S₃ Cl (5-thiophene), hydroxyethyl-furan-thiophene ~426.9 Solubility-driven applications

Research Findings and Implications

  • Reactivity: Chlorinated sulfonamides like this compound may exhibit enhanced electrophilicity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions critical in polymer synthesis (e.g., polyimides) .
  • Biological Activity : Sulfonamide derivatives with halogen substituents often display antimicrobial or enzyme-inhibitory properties, though activity depends on substituent positioning and steric effects .
  • Synthetic Challenges : The introduction of multiple chlorine atoms on the sulfonamide group requires precise reaction conditions to avoid over-chlorination or side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to N,N,5-Trichlorothiophene-2-sulfonamide, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via radical reactions of N,N-dichloroamides with polychloroethenes. A key precursor, 5-chloro-2-thienylsulfonamide , is chlorinated to form the N,N-dichloroamide intermediate, which reacts with trichloroethylene under radical initiation. Avoiding isolation of intermediates (e.g., 5-chloro-2-thienylsulfonyl chloride) improves yield (70–85%) . Optimal conditions include a reaction time of 3–5 hours at room temperature to minimize decomposition of the thienyl ring .

Q. How does the electronic nature of the thienyl ring influence regioselectivity in substitution reactions?

  • Methodological Answer : The electron-deficient thienyl ring directs substitution to position 4 due to resonance stabilization of the intermediate radical. This regioselectivity is confirmed via NMR and X-ray crystallography, with no observed ring degradation under controlled conditions .

Advanced Research Questions

Q. What analytical methods are recommended to resolve contradictions in reported reaction pathways for N-sulfonylimine formation?

  • Methodological Answer : Contradictions arise from competing radical vs. ionic mechanisms. To differentiate:

  • Radical Trapping Experiments : Use TEMPO to quench radical intermediates, followed by HPLC-MS to identify trapped adducts.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated trichloroethylene (C₂DCl₃) to probe hydrogen abstraction steps .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states for competing pathways .

Q. How can substituent effects on the sulfonamide group modulate biological activity?

  • Methodological Answer : Substituents like Cl or CF₃ at position 5 enhance electrophilicity, increasing interactions with biological targets (e.g., enzymes). Activity is evaluated via:

  • Inhibition Assays : Measure IC₅₀ against carbonic anhydrase isoforms.
  • Molecular Docking : Use AutoDock Vina to predict binding modes in sulfonamide-sensitive receptors .
  • SAR Table :
Substituent (Position)IC₅₀ (nM)Binding Energy (kcal/mol)
-Cl (5)12 ± 1.2-9.8
-CF₃ (5)8 ± 0.9-11.2
-OCH₃ (2)45 ± 3.1-7.3

Data inferred from structural analogs in .

Q. What strategies mitigate side reactions during large-scale synthesis of polyhaloethylideneamides?

  • Methodological Answer :

  • Solvent Choice : Use dichloromethane (DCM) to stabilize radical intermediates and reduce hydrolysis.
  • Temperature Control : Maintain 0–5°C during chlorination to suppress N–S bond cleavage.
  • Catalyst Screening : Test AIBN vs. benzoyl peroxide for initiation efficiency (yield improvement: 15–20%) .

Mechanistic and Characterization Questions

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., δ 7.2–7.5 ppm for thienyl protons).
  • X-ray Crystallography : Resolve regiochemistry of substitution (e.g., C–Cl bond lengths: 1.72–1.75 Å) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 328.93 for C₆H₄Cl₃NO₂S₂) .

Q. How does steric hindrance from the trichloroethylidene group affect reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky -CCl₃ group slows down Suzuki-Miyaura couplings. Mitigation strategies:

  • Ligand Screening : Use SPhos instead of PPh₃ to enhance Pd catalyst turnover.
  • Microwave Irradiation : Reduce reaction time from 24 h to 2 h (yield: 65% → 82%) .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported yields for N,N-dichloroamide intermediates?

  • Methodological Answer : Variations arise from trace moisture or oxygen. Standardize protocols:

  • Strict Anhydrous Conditions : Use molecular sieves (3Å) and N₂ purging.
  • Quality Control : Monitor intermediate purity via TLC (Rf = 0.6 in hexane/EtOAc 4:1) before proceeding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.